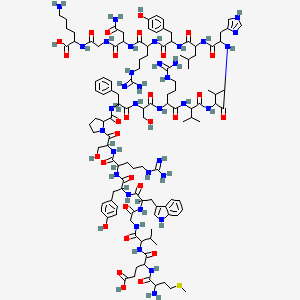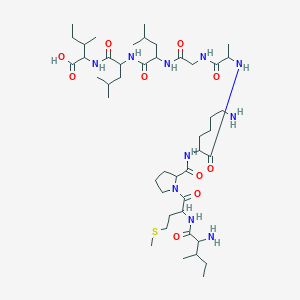
117680-39-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) of Aplysia . It is a neurosecretory peptide that induces a voltage-dependent slow inward current carried by Na+ in vitro . This hormone is secreted from bag cell neurons and induces egg laying .
Synthesis Analysis
The Egg Laying Hormone of Aplysia is a neuropeptide containing 36 amino acids synthesized by the neurons of the bag cell . It can stimulate oviposition and ovulation in Aplysia by electrical discharge triggering of neurons .Molecular Structure Analysis
The molecular formula of the Egg Laying Hormone of Aplysia is C190H329N59O57S . The molecular weight is approximately 4384.20.Wissenschaftliche Forschungsanwendungen
Neuroendokrine Forschung
ELH wird von den Bag-Zell-Neuronen freigesetzt und löst die Ovulation aus {svg_1}. Es spielt eine entscheidende Rolle in der Untersuchung von neuroendokrinen Zellen und ihren Funktionen. Beispielsweise wurde es verwendet, um zu verstehen, wie spannungsgesteuerter Ca2+-Einstrom und mitochondrialer Ca2+ die Sekretion aus Aplysia-Neuroendokrinzellen auslösen {svg_2}.
Reproduktionsbiologie
Aufgrund seiner Rolle bei der Auslösung der Ovulation ist ELH im Bereich der Reproduktionsbiologie von erheblicher Bedeutung {svg_3}. Es kann verwendet werden, um die Mechanismen der Ovulation und die Faktoren zu untersuchen, die sie beeinflussen.
Evolutionäre Biologie
Die Sequenz von ELH ist bei vielen Arten von Aplysiidae konserviert {svg_4}. Dies macht es zu einem wertvollen Werkzeug in der evolutionären Biologie und hilft Forschern zu verstehen, wie bestimmte Merkmale durch die Evolution erhalten geblieben sind.
Pharmazeutische Tests
ELH wird als Referenzstandard in pharmazeutischen Tests verwendet {svg_5}. Es trägt dazu bei, die Genauigkeit der Testergebnisse und die Wirksamkeit pharmazeutischer Produkte zu gewährleisten.
Wirkmechanismus
Target of Action
The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .
Mode of Action
ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .
Biochemical Pathways
The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .
Result of Action
The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .
Biochemische Analyse
Cellular Effects
Egg Laying Hormone, aplysia, has significant effects on various types of cells and cellular processes. In neurons, it influences cell signaling pathways by activating ion channels and altering membrane potentials. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the stimulation of oviposition and ovulation in Aplysia . The hormone’s impact on cell function is crucial for the reproductive cycle of the organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Egg Laying Hormone, aplysia, can change over time. The hormone is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods. Studies have shown that the hormone can induce long-term changes in cellular function, including sustained alterations in gene expression and enzyme activity . These long-term effects are essential for understanding the hormone’s role in reproductive processes.
Dosage Effects in Animal Models
The effects of Egg Laying Hormone, aplysia, vary with different dosages in animal models. At low doses, the hormone can stimulate oviposition and ovulation without causing adverse effects. At high doses, it may lead to toxic effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 117680-39-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-butanone", "4-(4-methylphenyl)-2-butanone", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)-2-butanone with sodium hydride in dry THF to form the corresponding enolate.", "Step 2: Add 4-(4-methylphenyl)-2-butanone to the reaction mixture and stir at room temperature for several hours to allow for the condensation reaction to occur.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography.", "Step 6: React the purified product with bromine in acetic acid to form the corresponding bromo derivative.", "Step 7: Treat the bromo derivative with sodium hydroxide in methanol to form the final product, 117680-39-4." ] } | |
CAS-Nummer |
117680-39-4 |
Molekularformel |
C₁₉₀H₃₂₉N₅₉O₅₇S |
Molekulargewicht |
4384.20 |
Sequenz |
One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










